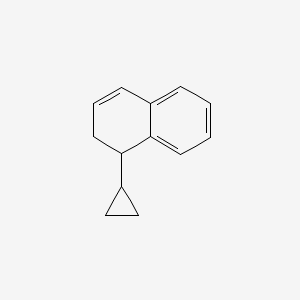
1-Cyclopropyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which includes a cyclopropyl group attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the cyclopropanation of 1,2-dihydronaphthalene using a cyclopropyl halide in the presence of a strong base. Another method includes the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which involves the use of a photocatalyst such as Ir(Fppy)3, an electron donor like BnNMe2 or DABCO, and a proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as cost, yield, and environmental considerations.
化学反应分析
Types of Reactions
1-Cyclopropyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cycloaddition: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed.
Cycloaddition: Catalysts such as Lewis acids and transition metals are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while cycloaddition can produce polycyclic compounds.
科学研究应用
1-Cyclopropyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique chemical and physical properties.
作用机制
The mechanism of action of 1-Cyclopropyl-1,2-dihydronaphthalene involves its interaction with various molecular targets. For example, in photoredox reactions, the compound undergoes a photoreductive cyclopropane opening to form an enolate radical, which is then trapped by an aryl radical . This mechanism highlights the compound’s potential in radical chemistry and photochemistry.
相似化合物的比较
Similar Compounds
1,2-Dihydronaphthalene: Lacks the cyclopropyl group but shares the partially hydrogenated naphthalene ring system.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in structure but lacks the naphthalene system.
Cyclopropylcyclohexane: Features a cyclopropyl group attached to a cyclohexane ring, differing in the ring size and saturation
Uniqueness
1-Cyclopropyl-1,2-dihydronaphthalene is unique due to the presence of both a cyclopropyl group and a partially hydrogenated naphthalene ring system
属性
CAS 编号 |
189282-92-6 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-cyclopropyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-6,11,13H,7-9H2 |
InChI 键 |
JNVMOVHSVSQQIF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2CC=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


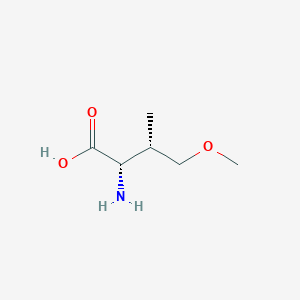
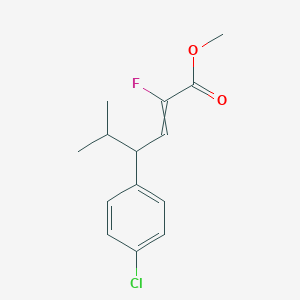


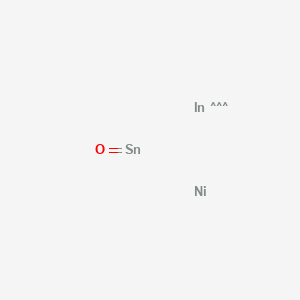
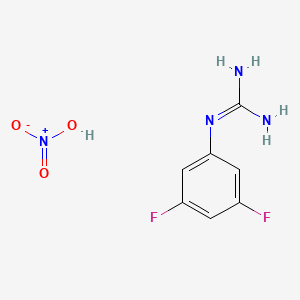
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

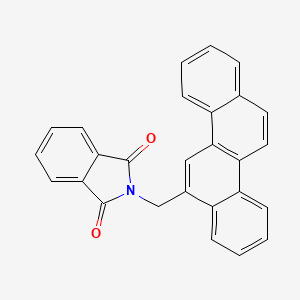
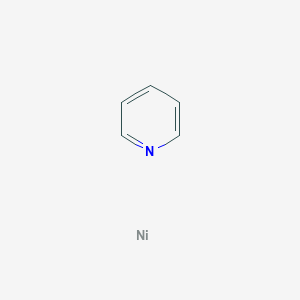
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
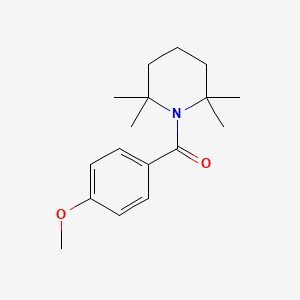
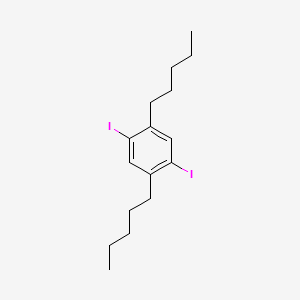
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
